![molecular formula C10H9BrO3 B2660199 Methyl 4-bromo-2-formyl-5-methylbenzoate CAS No. 383176-35-0](/img/structure/B2660199.png)
Methyl 4-bromo-2-formyl-5-methylbenzoate
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Overview
Description
“Methyl 4-bromo-2-formyl-5-methylbenzoate” is likely a brominated derivative of methyl benzoate, which is a type of ester. Esters are commonly used in a variety of applications, including in the production of polymers, resins, and plastics .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-formyl-5-methylbenzoate” would likely include a benzene ring (from the benzoate part of the molecule), a methyl group attached to the benzene ring (from the “methyl” in the name), a formyl group (which is a carbonyl group bonded to a hydrogen atom), and a bromine atom .Chemical Reactions Analysis
Again, while specific reactions involving “Methyl 4-bromo-2-formyl-5-methylbenzoate” are not available, brominated organic compounds are often used in organic synthesis due to their reactivity. They can participate in various types of reactions, including substitution reactions and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-bromo-2-formyl-5-methylbenzoate” would depend on its specific structure. For example, similar compounds like “methyl 2-bromo-4-formylbenzoate” have a melting point of 44-48°C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-bromo-2-formyl-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGINTWWPEJADPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-formyl-5-methylbenzoate |
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